methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate involves multiple steps, including the formation of the thiophene ring and the introduction of the cyclohexyl and phenylcarbamoyl groups. The synthetic route typically starts with the preparation of the thiophene-2-carboxylate core, followed by the addition of the sulfamoyl and phenylcarbamoyl groups under controlled reaction conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamoyl or sulfamoyl groups, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols
Scientific Research Applications
Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate: Similar structure but with a benzoate group instead of a thiophene ring.
Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)pyridine-2-carboxylate: Contains a pyridine ring instead of a thiophene ring.
Methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)furan-2-carboxylate:
Properties
IUPAC Name |
methyl 3-[[3-(phenylcarbamoyloxy)cyclohexyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-26-18(22)17-16(10-11-28-17)29(24,25)21-14-8-5-9-15(12-14)27-19(23)20-13-6-3-2-4-7-13/h2-4,6-7,10-11,14-15,21H,5,8-9,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUDUMRGRCNZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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